4-ethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
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Description
4-ethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C20H21N3O2S. It is also known as GSK2334470 and is a potent and selective inhibitor of the protein kinase TBK1. TBK1 is a key regulator of innate immunity and is involved in the response to viral infection, inflammation, and cancer.
Scientific Research Applications
Synthesis and Characterization
A study by Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes of related compounds and explored their fluorescence properties and anticancer activity, suggesting a potential application in developing novel anticancer agents and fluorescence-based materials (Vellaiswamy & Ramaswamy, 2017).
Anticancer Activity
The same study also investigated the in vitro cytotoxicity of these Co(II) complexes against the human breast cancer cell line (MCF 7), indicating a possible research avenue in anticancer drug development (Vellaiswamy & Ramaswamy, 2017).
Heterocyclic Synthesis
Research by Mohareb et al. (2004) on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield diverse heterocyclic derivatives highlights the compound's potential role in the development of new heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Mohareb et al., 2004).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, suggesting the relevance of such compounds in antimicrobial drug research (Patel et al., 2011).
Liquid Crystal Synthesis
A study by Qingjun (2007) on the synthesis of a novel liquid crystalline compound similar to the query compound and its characterization implies potential applications in the development of new materials for electronic displays and other liquid crystal-based technologies (Qingjun, 2007).
properties
IUPAC Name |
4-ethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-7-5-14(6-8-17)18(23)21-11-9-16-13-25-19(22-16)15-4-3-10-20-12-15/h3-8,10,12-13H,2,9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYCAAUIDJZXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide |
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